molecular formula C8H6F2O B2745973 2-(2,4-Difluorophenyl)oxirane CAS No. 111991-12-9

2-(2,4-Difluorophenyl)oxirane

Cat. No. B2745973
CAS RN: 111991-12-9
M. Wt: 156.132
InChI Key: FAEIKHXTPLYZNR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)oxirane, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DFMO is a highly specific inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with several diseases, including cancer.

Scientific Research Applications

Proteomics Research

2-(2,4-Difluorophenyl)oxirane: is utilized in proteomics research as a biochemical tool . Its properties make it suitable for studying protein interactions and functions. It can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry or other proteomic techniques to understand protein structure and dynamics.

Drug Design and Synthesis

This compound serves as a crucial intermediate in the synthesis of azole antifungal drugs . Its unique structure allows for the creation of novel triazole derivatives, which are evaluated for their antifungal properties against various strains of fungi, including Candida albicans .

Biochemical Studies

In biochemical studies, 2-(2,4-Difluorophenyl)oxirane is used to investigate the biochemical pathways and mechanisms of action within biological systems . Its reactivity can be harnessed to study enzyme-catalyzed reactions and to probe the function of biological molecules.

Industrial Applications

While primarily used for research, this compound has potential industrial applications. It could be used in the synthesis of various chemical products, including pharmaceutical intermediates and other specialized chemicals .

Environmental Impact Studies

The environmental impact of 2-(2,4-Difluorophenyl)oxirane is an area of study, particularly in terms of its biodegradability and potential effects on ecosystems . Research in this field aims to understand how this compound interacts with environmental factors and to assess its safety for use.

Safety and Handling in Research Settings

Understanding the safety and handling requirements of 2-(2,4-Difluorophenyl)oxirane is essential for its use in research settings. It involves studying its physicochemical properties, potential hazards, and the necessary precautions to ensure safe usage in laboratories .

Regulatory Status

Research into the regulatory status of 2-(2,4-Difluorophenyl)oxirane is important for compliance with legal and safety standards. It includes examining its classification, handling restrictions, and any regulatory guidelines that govern its use in scientific research .

Photocatalytic Activity

Studies have explored the use of 2-(2,4-Difluorophenyl)oxirane in photocatalytic applications, such as hydrogen evolution from water. This involves investigating its ability to act as a photosensitizer and its effectiveness in catalyzing light-driven chemical reactions .

properties

IUPAC Name

2-(2,4-difluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEIKHXTPLYZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)oxirane

Synthesis routes and methods

Procedure details

Sodium borohydride (0.367 g, 10.85 mmol) was added to a stirred solution of 2-bromo-2′,4′-difluoroacetophenone ([CAS 102429-07-2], 5.1 g, 21.7 mmol) in MeOH (152 mL) at 10° C. The mixture was stirred at RT for 1 h. Then, K2CO3 (4.499 g, 32.55 mmol) was added and the mixture was stirred at RT for 1 h. The mixture was filtered through diatomaceous earth and the filtrate was concentrated in vacuo. The residue was treated with water and extracted with CH2Cl2/THF. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield I-19 (2.24 g, 66%) as a yellow oil.
Quantity
0.367 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Name
Quantity
4.499 g
Type
reactant
Reaction Step Two

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